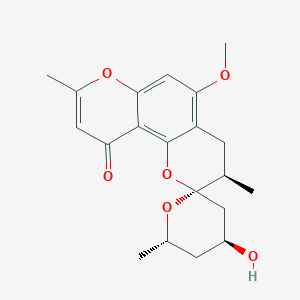

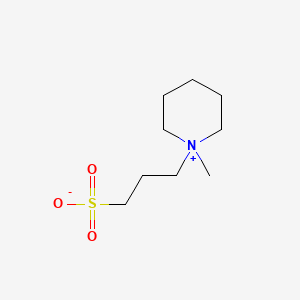

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

Overview

Description

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, also known as 3-MPS, is a small organic molecule that has been widely studied in the scientific community due to its versatile properties. It is an anionic surfactant, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) properties, which make it useful in a wide variety of applications. 3-MPS has been studied for its potential use in drug delivery, as a stabilizing agent, and as a cleaning agent. It has also been found to have biochemical and physiological effects on cells, which has led to its use in laboratory experiments. In

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the use of sulfonate derivatives, including compounds similar to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, in antimicrobial and antifungal applications. A study by Fadda et al. (2016) synthesized quaternary ammonium salts with sulfonate derivatives that showed significant activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016).

Catalyst in Biginelli Reactions

Wang et al. (2015) discussed the use of sulfonate metal coordination polymers, which are structurally related to this compound, as catalysts in Biginelli reactions. These reactions are used for the green synthesis of various compounds under solvent-free conditions, highlighting the environmental benefits of such applications (Wang et al., 2015).

Synthesis of Oxetanes

In the field of organic synthesis, Christlieb et al. (2001) explored a procedure for the cyclisation of 1,3-diols, which is relevant to the structural analogs of this compound. This study contributes to the broader understanding of the synthesis of complex organic compounds, such as oxetanes (Christlieb et al., 2001).

Solubility Modulation in Polymer Chemistry

Hildebrand et al. (2016) explored the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. This research is significant for understanding the properties of polymers related to this compound, particularly in terms of their solubility and phase behavior in different environments (Hildebrand et al., 2016).

Polymerization in Electrochemically Conductive Polymers

In the field of electrochemistry, Collard and Stoakes (1993) discussed the polymerization of self-assembling electroactive monomers, including those related to this compound, to create conductive polymers. Such polymers have potential applications in electronics and energy storage (Collard & Stoakes, 1993).

Mechanism of Action

Target of Action

The primary target of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is the Immune Inhibitor A, Metalloprotease 1 Protein . This protein plays a crucial role in the immune response of certain organisms, including Bacillus cereus biovar anthracis str. CI .

Mode of Action

This compound interacts with its target protein by binding to it

Biochemical Pathways

Given its interaction with the immune inhibitor a, metalloprotease 1 protein, it is likely involved in the immune response pathways of certain organisms .

Pharmacokinetics

Its molecular weight is 221.317 Da , which may influence its bioavailability and distribution within the body.

Result of Action

Given its interaction with the Immune Inhibitor A, Metalloprotease 1 Protein, it may influence the immune response of certain organisms .

Safety and Hazards

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is irritating to the eyes and skin, especially the eyes, and may cause respiratory irritation in a single exposure . Direct contact with this compound may cause redness, itching, and inflammation . Therefore, it is crucial to use protective gloves and clothing when handling this compound to prevent skin irritation.

Future Directions

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has been proposed as a dual-functional material for improving the performance and stability of perovskite photodetector devices . It could potentially be used in drug delivery and genetic research due to its ability to form stable complexes with DNA and other biomolecules .

Biochemical Analysis

Biochemical Properties

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate plays a crucial role in biochemical reactions as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the stability of the reaction environment. For instance, it has been shown to stabilize halophilic malate dehydrogenase, elongation factor Tu, and beta-galactosidase . The nature of these interactions involves the compound’s ability to preserve the antigenic conformation of proteins, thereby preventing denaturation and maintaining their functional state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a stabilizing agent by forming hydrogen bonds and ionic interactions with proteins, thereby preventing their aggregation and denaturation . This compound also influences enzyme activity by maintaining an optimal pH environment, which is essential for enzyme catalysis. Furthermore, it has been shown to interact with specific amino acid residues in proteins, enhancing their stability and functional integrity .

properties

IUPAC Name |

3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQWAVIDNVATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213424 | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160788-56-7 | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160788-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160788-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can the crystal structure of SAR11_1068 bound to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate tell us about their interaction?

A1: The research paper titled "Crystal structure of SAR11_1068 bound to a sulfobetaine (this compound)" [] investigates the binding mode of this compound within the structure of the SAR11_1068 protein. By obtaining and analyzing this crystal structure, researchers can identify specific amino acids involved in the interaction, understand the binding affinity, and potentially gain insights into the functional consequences of this binding event. This information can be crucial for further research into the biological role of SAR11_1068 and the potential impact of this compound on its function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid](/img/structure/B1246778.png)

![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)

![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)

![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)